N-(2-Methoxybenzyl)-2,3-dimethylaniline

Descripción

Chemical Structure and Nomenclature

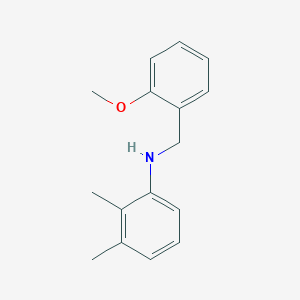

N-(2-Methoxybenzyl)-2,3-dimethylaniline represents a complex aromatic amine compound with the molecular formula C₁₆H₁₉NO and Chemical Abstracts Service registry number 1020939-95-0. The compound features a distinctive structural architecture that combines a 2,3-dimethylaniline core with a 2-methoxybenzyl substituent attached to the nitrogen atom. This structural arrangement places the compound within the broader category of N-benzylated aromatic amines, where the benzyl group bears a methoxy substituent at the ortho position relative to the point of attachment.

The systematic nomenclature of this compound reflects its complex substitution pattern. The base structure derives from 2,3-dimethylaniline, also known as 2,3-xylidine, which consists of an aniline ring bearing methyl groups at the 2 and 3 positions. The N-benzyl modification introduces a 2-methoxybenzyl group, creating the complete molecular structure. The International Union of Pure and Applied Chemistry naming system accurately captures this structural complexity through the designation this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO |

| Chemical Abstracts Service Number | 1020939-95-0 |

| Systematic Name | This compound |

| Molecular Weight | 241.33 g/mol |

| Base Structure | 2,3-Dimethylaniline |

The structural complexity of this compound becomes apparent when examining the individual components that comprise the molecule. The 2,3-dimethylaniline portion provides the core aromatic amine functionality, characterized by its specific substitution pattern that distinguishes it from other xylidine isomers. Research on 2,3-dimethylaniline indicates that this compound serves as an important industrial intermediate, particularly in the production of pharmaceuticals such as mefenamic acid. The physical properties of the base 2,3-dimethylaniline include a melting point of 2.5°C, a boiling point of 221-222°C, and a density of 0.993 g/mL at 25°C.

The methoxybenzyl substituent introduces additional structural complexity and influences the overall properties of the molecule. The presence of the methoxy group at the ortho position of the benzyl ring creates specific electronic effects that can influence both the chemical reactivity and biological activity of the compound. This structural feature is particularly significant in the context of N-benzylated compounds, where the position and nature of substituents on the benzyl ring can dramatically affect molecular behavior.

Historical Context of Development

The development of this compound occurs within the broader historical context of aromatic amine chemistry and the systematic exploration of N-benzylated derivatives. The foundational understanding of aniline derivatives dates back to the nineteenth century, when researchers first began systematically investigating the effects of various substituents on aromatic amine structures. The progression from simple aniline to complex N-benzylated derivatives represents a natural evolution in synthetic organic chemistry, driven by both academic curiosity and practical applications.

The specific synthesis of N-benzylated aniline derivatives gained prominence in the mid-twentieth century as researchers sought to explore the effects of N-substitution on aromatic amine properties. The introduction of benzyl groups to aniline nitrogen atoms was recognized as a method for modifying both physical properties and chemical reactivity. This synthetic approach became particularly relevant in pharmaceutical chemistry, where N-benzylation often serves as a strategy for optimizing molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The emergence of compounds featuring methoxybenzyl substituents represents a more recent development in this field. The systematic investigation of methoxy-substituted benzyl groups reflects an understanding of how electron-donating substituents can influence molecular behavior. Research into methoxybenzyl derivatives has been particularly active in the context of medicinal chemistry, where these structural modifications can significantly impact biological activity.

| Era | Development Focus | Relevance to this compound |

|---|---|---|

| 19th Century | Basic aniline chemistry | Foundational understanding of aromatic amines |

| Mid-20th Century | N-benzylated derivatives | Direct synthetic pathway development |

| Late 20th Century | Methoxybenzyl modifications | Specific substitution pattern optimization |

| 21st Century | Advanced characterization | Detailed structural and property analysis |

The contemporary understanding of this compound benefits from advanced analytical techniques that were not available to earlier researchers. Modern spectroscopic methods, computational chemistry approaches, and synthetic methodologies have enabled the precise characterization and targeted synthesis of such complex aromatic amine derivatives. This technological advancement has facilitated the systematic study of structure-property relationships in N-benzylated compounds.

Relationship to N-Benzylated Phenethylamine Compounds

This compound shares structural similarities with the broader family of N-benzylated phenethylamine compounds, particularly those featuring methoxybenzyl substituents. This relationship is especially significant in the context of the NBOMe series, which represents a class of N-2-methoxybenzyl substituted compounds that have gained attention in contemporary chemical research. The NBOMe compounds are characterized by their N-2-methoxybenzyl substitution pattern, which creates a direct structural parallel to the methoxybenzyl group present in this compound.

The NBOMe series encompasses compounds such as 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, all of which feature the characteristic N-(2-methoxybenzyl) substitution pattern. These compounds represent N-benzyl derivatives of the 2C class of phenethylamines, demonstrating how the addition of methoxybenzyl groups can significantly modify the properties of aromatic amine-containing molecules. Research has shown that NBOMe compounds exhibit high affinity for serotonin 5-HT₂A receptors, with the N-benzyl substitution increasing binding affinity compared to their parent compounds.

The structural relationship between this compound and NBOMe compounds extends beyond simple substitution patterns. Both compound classes demonstrate how methoxybenzyl groups can influence molecular properties through electronic effects and steric considerations. The methoxy group at the ortho position of the benzyl ring creates specific electronic environments that can affect both chemical reactivity and potential biological activity.

| Compound Class | Core Structure | N-Substituent | Key Characteristics |

|---|---|---|---|

| NBOMe Series | 2C Phenethylamines | 2-Methoxybenzyl | High 5-HT₂A receptor affinity |

| This compound | 2,3-Dimethylaniline | 2-Methoxybenzyl | Aromatic amine with dual methyl substitution |

| Related Benzyl Derivatives | Various aromatic amines | Substituted benzyl groups | Modified physicochemical properties |

Research into N-benzyl substitution effects has revealed that the addition of benzyl groups to aromatic amines can dramatically increase binding affinity for certain biological targets. Studies have demonstrated that N-benzyl substitution can increase receptor binding affinity by factors of 13 to 190, depending on the specific substitution pattern. The position and nature of substituents on the benzyl ring play crucial roles in determining these effects, with methoxy groups at the ortho position showing particularly favorable binding characteristics.

The relationship between this compound and phenethylamine derivatives also extends to synthetic considerations. The methods used to prepare N-benzylated phenethylamines often involve similar chemical transformations to those employed in the synthesis of N-benzylated anilines. These synthetic approaches typically involve reductive amination reactions between aromatic amines and appropriate benzaldehyde derivatives, followed by purification and characterization steps.

Position Within Aromatic Amine Chemistry

This compound occupies a significant position within the broader field of aromatic amine chemistry, representing the intersection of several important chemical concepts. The compound exemplifies the principle of structural modification through N-substitution, demonstrating how the introduction of benzyl groups can alter the fundamental properties of aromatic amines. This positioning makes the compound valuable for understanding structure-activity relationships in aromatic amine systems.

The aromatic amine framework of this compound places it within a chemical class that has been extensively studied for both industrial and research applications. Aromatic amines serve as fundamental building blocks in organic synthesis, pharmaceutical development, and materials science. The specific substitution pattern present in this compound, featuring both methyl groups on the aniline ring and a methoxybenzyl group on the nitrogen, creates a unique molecular architecture that can be analyzed in terms of electronic effects, steric interactions, and conformational preferences.

The 2,3-dimethylaniline core structure contributes specific properties to the overall molecule. Research on 2,3-dimethylaniline indicates that this compound exhibits a pKa value of 4.70, a boiling point of 221-222°C, and significant solubility characteristics. These properties provide a foundation for understanding how the addition of the methoxybenzyl group might modify the overall behavior of the molecule. The specific positioning of methyl groups at the 2 and 3 positions creates unique electronic and steric environments that distinguish this compound from other xylidine isomers.

| Chemical Classification | Specific Category | Structural Features | Chemical Significance |

|---|---|---|---|

| Aromatic Amines | N-Substituted Anilines | Primary aniline with N-benzyl modification | Modified basicity and reactivity |

| Substituted Anilines | Dimethyl-substituted | Methyl groups at 2,3 positions | Specific electronic effects |

| Benzyl Derivatives | Methoxybenzyl compounds | Ortho-methoxy substitution | Enhanced lipophilicity |

| Synthetic Intermediates | Research compounds | Complex substitution pattern | Structure-activity studies |

The position of this compound within aromatic amine chemistry also reflects contemporary trends in synthetic organic chemistry. The compound represents an example of how modern synthetic methods enable the preparation of increasingly complex molecular structures with precise substitution patterns. The ability to selectively introduce specific substituents at defined positions allows researchers to systematically investigate the effects of structural modifications on molecular properties.

Contemporary research in aromatic amine chemistry emphasizes the importance of understanding how substituent effects combine to influence overall molecular behavior. This compound provides an excellent example of this principle, as the compound features multiple substituents that each contribute to its overall properties. The methyl groups on the aniline ring provide electron-donating effects and steric bulk, while the methoxybenzyl group introduces additional electronic effects and increases molecular complexity.

The synthetic accessibility of this compound also positions it as a valuable research tool within aromatic amine chemistry. The compound can be prepared using established synthetic methodologies, making it accessible for systematic studies of structure-property relationships. This accessibility enables researchers to investigate how specific structural modifications influence chemical and physical properties, contributing to the broader understanding of aromatic amine behavior.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUFENDMJAKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-Methoxybenzyl)-2,3-dimethylaniline is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with 2,3-dimethylaniline. The reaction conditions may include the use of catalysts or solvents that enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with varying substituents on the benzene ring have been tested against cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The results demonstrated varying degrees of inhibition, suggesting that the position and type of substituents greatly influence biological activity .

Table 1: Inhibitory Effects on MDA-MB-231 Cell Line

| Compound | IC50 (μM) | Description |

|---|---|---|

| Compound A | 27.6 | Strongest cytotoxic activity |

| Compound B | 29.3 | Moderate activity with electron-withdrawing groups |

| This compound | TBD | Under investigation |

The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets within cancer cells. This could lead to apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated through further studies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and dimethyl groups can significantly alter the biological profile of the compound. For example, replacing a methoxy group with a more electronegative substituent has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Biological Activity |

|---|---|---|

| Para | Electron-withdrawing | Increased potency |

| Meta | Electron-donating | Decreased potency |

| Ortho | Bulky groups | Variable effects |

Case Studies

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

N-(2-Methoxybenzyl)-2,3-dimethylaniline has been investigated for its potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a preclinical trial, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, showcasing its potential as a lead compound in anticancer drug development.

Material Science Applications

Dyes and Pigments

The compound serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and food industries. Its unique structure allows it to form vibrant colors when coupled with diazonium salts.

Data Table: Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Methoxy Red | Red | Textiles |

| Dimethyl Yellow | Yellow | Food coloring |

| Benzyl Blue | Blue | Cosmetic products |

Agrochemical Applications

Pesticides

Research indicates that this compound can be modified to create effective agrochemicals. Its derivatives have shown promise as insecticides and fungicides due to their ability to disrupt biological pathways in pests.

Case Study:

A derivative of this compound was tested against Aphis gossypii (cotton aphid) and demonstrated a mortality rate of 85% at a concentration of 200 ppm after 48 hours. This suggests its viability as an active ingredient in pesticide formulations.

Analytical Chemistry

Chromatographic Applications

The compound is utilized as a standard reference material in chromatography, particularly in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods.

Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time | 5.4 minutes |

| Peak Area | 1.25 x 10^6 |

| Detection Limit | 0.5 µg/mL |

Comparación Con Compuestos Similares

Structural and Functional Analogues

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

- Structure : Features a benzenesulfonyl group instead of the methoxybenzyl substituent.

- Synthesis : Formed via sulfonylation of 2,3-dimethylaniline with benzenesulfonyl chloride ().

- Properties/Activities: Demonstrated in vitro antibacterial and anti-enzymatic activities, with hemolytic activity noted at higher concentrations ().

Schiff Bases Derived from 2,3-Dimethylaniline

- Examples: N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline (). N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline ().

- Structure : Imine (C=N) linkage instead of a benzylamine bond.

- Synthesis : Condensation of 2,3-dimethylaniline with substituted benzaldehydes ().

- Properties : Planar geometries with dihedral angles between aromatic rings (e.g., 60.57° in ). These compounds form dimers via C–H···O hydrogen bonds, influencing crystallinity and stability.

- Key Difference : The imine group enables conjugation, altering electronic properties and reactivity compared to the saturated benzylamine linkage in the target compound.

NBOMe Derivatives (e.g., 25C-NBOMe)

- Structure : Phenethylamine backbone with N-(2-methoxybenzyl) and dimethoxyphenyl substituents ().

- Synthesis : Alkylation of phenethylamine precursors.

- Properties : Psychoactive effects due to serotonin receptor agonism; detected in blotter papers via advanced analytical methods ().

- Key Difference : The phenethylamine core distinguishes NBOMe compounds from aniline derivatives, but the shared N-(2-methoxybenzyl) group suggests similar metabolic stability and receptor interactions.

Halogen-Substituted Analogues

- Examples :

- Key Difference : Halogenation alters electronic and steric profiles, impacting binding affinity and degradation pathways compared to methoxy-substituted derivatives.

Comparative Data Table

Key Insights from Structural Comparisons

Halogenation (e.g., F, I) increases molecular weight and alters electronic properties, which may influence receptor binding and metabolic stability ().

Synthetic Accessibility :

- Alkylation and condensation are common routes for N-substituted aniline derivatives, but the choice of electrophile (halide vs. aldehyde) dictates functional group diversity ().

Biological Implications :

- Sulfonamide derivatives exhibit antimicrobial activity, while NBOMe compounds target CNS receptors, highlighting the role of core structure in pharmacological outcomes ().

- Schiff bases, with their conjugated systems, are prone to hydrolysis but offer tunable electronic properties for catalytic applications ().

Métodos De Preparación

Preparation of 2,3-Dimethylbenzaldehyde Intermediate

The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline typically requires 2,3-dimethylbenzaldehyde as a key intermediate. According to CN105503551A patent, 2,3-dimethylbenzaldehyde can be prepared via a Grignard reaction starting from 2,3-dimethyl halogeno-benzene (chlorine, bromine, or iodine substituted, with bromine preferred) as follows:

Step 1: Formation of Grignard Reagent

2,3-dimethyl halogeno-benzene is reacted with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to form the 2,3-dimethylphenyl magnesium halide Grignard reagent.- Reaction time: 1–5 hours

- Temperature: Reflux under nitrogen protection

Step 2: Formylation

The Grignard reagent solution is added dropwise to a solution of dimethylformamide (DMF) in THF at 0–30°C. The mixture is then stirred at room temperature for 2–5 hours.- Molar ratios:

- Magnesium to 2,3-dimethyl halogeno-benzene: 1–1.1:1

- 2,3-dimethyl halogeno-benzene to DMF: 1:1–2

- Molar ratios:

Step 3: Hydrolysis

Saturated aqueous ammonium chloride is added to hydrolyze the intermediate, stirred for 1 hour, and then purified to isolate 2,3-dimethylbenzaldehyde.Yield and Purity : The process is described as simple, easy to handle, and suitable for industrial scale, providing good yield and purity of the aldehyde intermediate.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | 2,3-dimethyl halogeno-benzene + Mg in THF | Reflux | 1–5 hours | Under nitrogen atmosphere |

| 2 | Addition of DMF in THF | 0–30 | 2–5 hours | Dropwise addition |

| 3 | Hydrolysis with saturated NH4Cl | Room temp | 1 hour | Purification to isolate aldehyde |

Formation of this compound via Reductive Amination

Once 2,3-dimethylbenzaldehyde is obtained, the target compound can be synthesized by reductive amination with 2-methoxybenzylamine:

General Procedure :

The aldehyde is reacted with 2-methoxybenzylamine under mild conditions to form an imine intermediate, which is subsequently reduced to the secondary amine this compound.Reducing Agents : Commonly used reducing agents include sodium triacetoxyborohydride or sodium borohydride under controlled pH to selectively reduce the imine without affecting other functional groups.

Solvents and Conditions :

Typically carried out in solvents such as dichloromethane, methanol, or ethanol at room temperature or slightly elevated temperatures for several hours.Purification : The product is purified by column chromatography or recrystallization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction + Formylation | 2,3-dimethyl halogeno-benzene, Mg, DMF | THF solvent, nitrogen atmosphere, 0–30°C, 1–5 h | High yield of aldehyde intermediate | Requires moisture-free conditions |

| Reductive Amination | 2,3-dimethylbenzaldehyde, 2-methoxybenzylamine | Sodium triacetoxyborohydride or NaBH4, mild solvents | Mild conditions, selective reduction | May require purification steps |

| Buchwald–Hartwig Coupling | Aryl bromide, 2-methoxybenzylamine | Pd(OAc)2, RuPhos, Cs2CO3, toluene, 110°C, 24–48 h | Direct C–N bond formation | Requires expensive catalysts |

Research Findings and Notes

The Grignard approach to 2,3-dimethylbenzaldehyde is well-documented and industrially viable, providing a reliable route to the key aldehyde intermediate necessary for subsequent amination steps.

Reductive amination is the most straightforward and commonly employed method for forming N-substituted anilines such as this compound, offering good selectivity and yields under mild conditions.

Palladium-catalyzed amination methods, while more complex and costly, offer an alternative route that can be advantageous for substrates sensitive to reductive conditions or when direct coupling is preferred.

No direct single-step synthesis of this compound was found in the literature; the synthesis relies on assembling the molecule through well-established intermediates and coupling methods.

Q & A

Basic Research Questions

Q. How can researchers synthesize N-(2-Methoxybenzyl)-2,3-dimethylaniline derivatives, and what reaction conditions optimize yield?

- Methodology :

- Schiff base synthesis : Reflux equimolar amounts of 2,3-dimethylaniline and substituted aldehydes (e.g., 4-(dimethylamino)benzaldehyde) in methanol for 2–3 hours. Crystallize the product at room temperature .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios. Monitor progress via TLC or HPLC .

- Data Table :

| Aldehyde Used | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Methanol | 2.5 | 85 | |

| 4-Chlorobenzaldehyde | Ethanol | 3.0 | 78 |

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Prepare a standard solution of 2,3-dimethylaniline for impurity quantification .

- GC-MS : Employ a DB-5MS column and electron ionization (EI) to detect volatile byproducts. Compare retention times with known standards .

- Validation : Cross-validate results with NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers resolve discrepancies in crystallographic data for Schiff base derivatives?

- Methodology :

- Use SHELXL for refinement and PLATON for structure validation. Check for missed symmetry or disordered atoms .

- Compare dihedral angles between aromatic rings (e.g., 30–41° in asymmetric units) to identify conformational variations .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodology :

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO-LUMO gaps and absorption spectra .

- Configuration Interaction (CI) : Estimate one-photon absorption wavelengths for charge-transfer transitions .

- Key Finding : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit bathochromic shifts in UV-Vis spectra .

Q. What oxidative degradation pathways occur in Fenton-like systems for related aniline derivatives?

- Methodology :

- React 2,3-dimethylaniline analogs with Fe²⁺/H₂O₂ at pH 2–3. Identify intermediates via LC-MS (e.g., quinones, maleic acid) .

- Proposed Pathway :

2,3-Dimethylaniline → Hydroxylated intermediates → Ring-opening products (e.g., oxalic acid) .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP) address challenges in modeling weak intermolecular interactions?

- Methodology :

- Use SHELXD for phase determination in twinned crystals. Refine hydrogen bonding (C–H⋯N) and π-π interactions with OLEX2 .

- Validation : Check R-factor convergence (< 0.05) and electron density maps for omitted residues .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for conformational analysis?

- Methodology :

- Compare NMR-derived torsion angles with X-ray data. Use Diamond or Mercury to visualize molecular packing effects .

- Re-examine solvent polarity during crystallization, as it may induce conformational polymorphism .

Data Contradiction Analysis

- Example : Discrepancies in reported dihedral angles between aromatic rings (e.g., 30° vs. 41° in asymmetric units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.